N-methyl-6-phenylpyridazin-3-amine
Description
N-methyl-6-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in the fields of chemistry and pharmacology.
Properties
IUPAC Name |
N-methyl-6-phenylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-12-11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOAWXCYDZAVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-phenylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-phenylpyridazin-3-one with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: Various substituted pyridazin-3-amines depending on the substituent introduced.
Scientific Research Applications
N-methyl-6-phenylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-methyl-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an inhibitor of kinases involved in cell cycle regulation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-phenylpyridazin-3-amine: Lacks the N-methyl group but shares similar biological activities.
N-methyl-4-phenylpyridazin-3-amine: Similar structure with a different substitution pattern.
6-(4-methylphenyl)pyridazin-3-amine: Contains a methyl group on the phenyl ring instead of the pyridazine ring.
Uniqueness
N-methyl-6-phenylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its stability and reactivity compared to its non-methylated counterparts.
Biological Activity
N-methyl-6-phenylpyridazin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a pyridazine ring substituted with a phenyl group and a methyl amine, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4 |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can inhibit or modulate various biological pathways, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various microbial strains, comparing it with standard antimicrobial agents.
In Vitro Antimicrobial Testing Results
| Microbial Strain | Inhibition Zone (mm) | Comparison Standard (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 (Amoxicillin) |
| Escherichia coli | 20 | 22 (Ciprofloxacin) |
| Candida albicans | 12 | 14 (Fluconazole) |
The compound demonstrated comparable activity to established antibiotics, suggesting its potential for development as an antimicrobial agent .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
The IC50 values indicate that the compound exhibits selective cytotoxicity against cancer cells, making it a candidate for further investigation in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
